molecular formula C12H14O3 B8436366 2-(2-(But-3-en-1-yloxy)phenyl)acetic acid

2-(2-(But-3-en-1-yloxy)phenyl)acetic acid

Cat. No.: B8436366
M. Wt: 206.24 g/mol
InChI Key: ZDYDKCOFJKFKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(But-3-en-1-yloxy)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-but-3-enoxyphenyl)acetic acid

InChI

InChI=1S/C12H14O3/c1-2-3-8-15-11-7-5-4-6-10(11)9-12(13)14/h2,4-7H,1,3,8-9H2,(H,13,14)

InChI Key

ZDYDKCOFJKFKBS-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=CC=C1CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-(but-3-en-1-yloxy)phenyl)acetonitrile (1.0 g, 5.34 mmol, 1 equiv) in EtOH (27 mL) was added 10 N NaOH (27 mL). The reaction was heated at reflux for 18 h. Upon cooling to ambient temperature, the reaction was diluted with water and washed with ether. The aqueous layer was acidified with concentrated HCl and extracted with DCM (×3). The combined DCM extracts were dried (Na2SO4) and concentrated in vacuo to provide the product (0.98 g, 89%) as a viscous pale yellow oil. 1H NMR (400 MHz, CDCl3) δ 11.15-9.85 (m, 1H), 7.30-7.25 (m, 1H), 7.21 (dd, J=7.3, 1.5 Hz, 1H), 6.97-6.91 (m, 1H), 6.89 (d, J=8.3 Hz, 1H), 5.98-5.82 (m, 1H), 5.21-5.14 (m, 1H), 5.10 (dd, J=10.3, 1.5 Hz, 1H), 4.06 (t, J=6.5 Hz, 2H), 3.68 (s, 2H), 2.55 (q, J=6.6 Hz, 2H).
Name
2-(2-(but-3-en-1-yloxy)phenyl)acetonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

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